8-Bromo-2-(2-fluorophenyl)imidazo[1,2-a]pyridine
Description
8-Bromo-2-(2-fluorophenyl)imidazo[1,2-a]pyridine is a halogenated derivative of the imidazo[1,2-a]pyridine scaffold, a heterocyclic structure notable for its pharmacological versatility. The compound features a bromine atom at the C-8 position and a 2-fluorophenyl group at the C-2 position (Figure 1). These substituents confer distinct electronic and steric properties, influencing its reactivity, solubility, and biological interactions. Imidazo[1,2-a]pyridines are widely studied for applications in drug discovery, including as anticholinesterase agents, MCH1R antagonists, and antimicrobials .
Properties
Molecular Formula |
C13H8BrFN2 |
|---|---|
Molecular Weight |
291.12 g/mol |
IUPAC Name |
8-bromo-2-(2-fluorophenyl)imidazo[1,2-a]pyridine |
InChI |
InChI=1S/C13H8BrFN2/c14-10-5-3-7-17-8-12(16-13(10)17)9-4-1-2-6-11(9)15/h1-8H |
InChI Key |
NHBSWMKWEKJACC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CN3C=CC=C(C3=N2)Br)F |
Origin of Product |
United States |
Preparation Methods
Ultrasound-Assisted Synthesis Using 2-Aminopyridine and 2-Bromoacetophenone Derivatives
An alternative rapid method employs ultrasonic irradiation to promote the reaction between 2-aminopyridine and 2-bromoacetophenone derivatives, including those bearing halogen substituents like fluorine.
-
- Mix 2-aminopyridine with 2-bromo-2-(2-fluorophenyl)acetophenone in PEG-400 solvent.
- Subject the mixture to ultrasound irradiation at ambient or slightly elevated temperature for less than 30 minutes.
- Isolate the imidazo[1,2-a]pyridine product by extraction and purification.
-
- Short reaction times (≤30 minutes)
- Mild, environmentally benign conditions
- Use of PEG-400, a non-toxic solvent compatible with ultrasound
- Good to excellent yields even with electron-withdrawing groups like fluorine
One-Pot Synthesis Using Ionic Liquids and Base Catalysis
A solvent-free one-pot synthesis involves the reaction of acetophenone derivatives, 2-aminopyridine, and ionic liquids such as 1-butyl-3-methylimidazolium bromide ([Bmim]Br) with sodium carbonate as base.
-
- Slowly add [Bmim]Br to acetophenone derivative (e.g., 2-fluorophenylacetophenone) with stirring at ~30 °C.
- Add Na2CO3 and 2-aminopyridine.
- Stir at room temperature for ~40 minutes.
- Extract and purify the product.
-
- Avoids toxic solvents and catalysts
- Environmentally benign and simple
- Good yields with easy product isolation
Summary Table of Preparation Methods
| Method | Starting Materials | Conditions | Solvent | Catalyst/Base | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| DBU-Catalyzed Cyclization | 2-Aminopyridine + 2-(2-fluorophenyl)phenacyl bromide | Room temp, aqueous ethanol (1:1) | Aqueous ethanol | DBU (1 mol%) | 65–94 | Mild, green solvent, broad scope |
| Ultrasound-Assisted Synthesis | 2-Aminopyridine + 2-bromo-2-(2-fluorophenyl)acetophenone | Ultrasound, PEG-400 solvent | PEG-400 | None | Good–Excellent | Rapid, mild, environmentally benign |
| One-Pot Ionic Liquid Method | Acetophenone + 2-Aminopyridine + [Bmim]Br | Room temp, solvent-free | Ionic liquid ([Bmim]Br) | Na2CO3 | Moderate–High | Simple, solvent-free, green chemistry |
| Phosphorous Tribromide Reduction | Imidazo[1,2-a]pyridine derivative + N,N-dimethylglyoxylamide | Heating in MIBK, reduction step | Methyl isobutyl ketone | PBr3 | Good | Bromination strategy, multi-step |
Chemical Reactions Analysis
8-Bromo-2-(2-fluorophenyl)imidazo[1,2-a]pyridine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to remove the bromine or fluorine atoms.
Substitution: Nucleophilic substitution reactions are common, where the bromine atom can be replaced by other nucleophiles such as amines or thiols under basic conditions.
Common reagents used in these reactions include sodium hydride, lithium aluminum hydride, and various transition metal catalysts
Scientific Research Applications
8-Bromo-2-(2-fluorophenyl)imidazo[1,2-a]pyridine has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 8-Bromo-2-(2-fluorophenyl)imidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, thereby exerting anticancer effects . The exact molecular targets and pathways depend on the specific application and the modifications made to the compound.
Comparison with Similar Compounds
Table 1: Structural Features of Selected Imidazo[1,2-a]pyridine Derivatives
- This contrasts with 2-(4-bromophenyl) derivatives (), where the para-bromine may exert weaker electronic effects but greater steric bulk .
- Reactivity : The C-8 bromine in the target compound facilitates Suzuki-Miyaura cross-coupling (e.g., with pyridinyl boronic acid in ), similar to 8-bromo-6-chloro derivatives .
Pharmacological and Physicochemical Properties
Table 3: Bioactivity and Solubility Data
| Compound | AChE IC₅₀ (µM) | BChE IC₅₀ (µM) | Solubility (µg/mL) | LogP |
|---|---|---|---|---|
| Target compound* | N/A | N/A | ~15‡ | 3.2‡ |
| 2h () | 79 | >2000 | 8.4 | 4.1 |
| 2j () | >2000 | 65 | 22.7 | 2.8 |
| 8-Morpholino () | N/A | N/A | 120 | 1.9 |
*Predicted based on structural analogs. ‡Estimated using QSPR models.
- Anticholinesterase Activity : The biphenyl derivative 2h () shows strong AChE inhibition (IC₅₀ = 79 µM), while phenyl derivatives like 2j favor BChE. The target’s 2-fluorophenyl group may mimic biphenyl interactions but with reduced potency due to smaller size .
- Solubility : Sulfonylmethyl groups (e.g., 2c in ) enhance aqueous solubility (>100 µg/mL), whereas the target’s fluorophenyl group likely reduces solubility compared to morpholine derivatives .
Reactivity and Functionalization
- The C-8 bromine in the target compound enables Pd-catalyzed cross-coupling, as demonstrated in (pyridinyl substitution, 85% yield). This contrasts with 6-bromo derivatives (), where bromine at C-6 shows lower reactivity in hydrazination .
- Fluorine’s electronegativity may direct electrophilic substitutions to the C-3 position, analogous to nitroimidazo[1,2-a]pyridines in .
Biological Activity
8-Bromo-2-(2-fluorophenyl)imidazo[1,2-a]pyridine is a heterocyclic compound belonging to the imidazo[1,2-a]pyridine family. Its unique structure, featuring both bromine and fluorine substituents, contributes to its significant biological activity. This article reviews the compound's biological properties, synthesis methods, and potential applications in medicinal chemistry.
- Molecular Formula : C13H8BrFN2
- Molecular Weight : 291.12 g/mol
- Structural Features : The compound includes a bromine atom at the 8-position and a fluorophenyl group at the 2-position, enhancing its stability and reactivity.
Biological Activity
Research has highlighted several biological activities associated with 8-Bromo-2-(2-fluorophenyl)imidazo[1,2-a]pyridine:
- Enzyme Inhibition : The compound has been investigated for its potential as an enzyme inhibitor, particularly in the context of anti-tuberculosis applications. Its structural characteristics allow it to bind effectively to various biological targets, enhancing its therapeutic potential .
- Antimicrobial Properties : Studies indicate that compounds within the imidazo[1,2-a]pyridine class exhibit antimicrobial activity. The presence of halogen substituents like bromine and fluorine enhances their lipophilicity and binding affinity to microbial targets .
- Neuroprotective Effects : Preliminary research suggests that derivatives of imidazo[1,2-a]pyridine may possess neuroprotective properties. This is particularly relevant in the context of neurodegenerative diseases where modulation of specific pathways can lead to therapeutic benefits .
Synthesis Methods
The synthesis of 8-Bromo-2-(2-fluorophenyl)imidazo[1,2-a]pyridine typically involves several methods:
- Halogenation Reactions : Introduction of bromine and fluorine substituents can be achieved through electrophilic aromatic substitution reactions.
- Cyclization Techniques : Various cyclization methods are employed to form the imidazo ring system, often utilizing precursors that contain both aromatic and nitrogen functionalities.
Case Studies and Research Findings
Several studies have focused on the biological activity of similar compounds within the imidazo[1,2-a]pyridine family:
- A study demonstrated that derivatives with halogen substitutions exhibited enhanced binding affinities to specific enzymes compared to their non-halogenated counterparts. This was measured using fluorescence spectroscopy and surface plasmon resonance techniques, which elucidated the binding kinetics and affinities .
- Another investigation into the structure-activity relationship (SAR) revealed that modifications at specific positions on the imidazo ring significantly influenced antimicrobial efficacy against pathogens such as Staphylococcus aureus and Escherichia coli. The MIC values for these compounds ranged from 3.12 to 12.5 µg/mL, indicating potent activity compared to standard antibiotics like ciprofloxacin .
Comparative Analysis with Related Compounds
The following table summarizes key structural features and biological activities of compounds related to 8-Bromo-2-(2-fluorophenyl)imidazo[1,2-a]pyridine:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Imidazo[1,2-a]pyridine | Parent compound without substitutions | Lacks halogen substituents |
| 8-Fluoroimidazo[1,2-a]pyridine | Contains one fluorine atom | Exhibits moderate biological activity |
| 8-Bromo-2-(3-fluorophenyl)imidazo[1,2-a]pyridine | Similar structure with different fluorophenyl position | Enhanced stability and binding affinity |
Q & A
Q. What are the optimized synthetic routes for 8-Bromo-2-(2-fluorophenyl)imidazo[1,2-a]pyridine, and how do reaction conditions impact yield?
Methodological Answer: The synthesis typically involves condensation of 2-bromo-1-(2-fluoro-5-nitrophenyl)ethanone with 3-bromopyridine-2-amine in ethanol under reflux (80°C for 3 hours) using sodium bicarbonate as a base. Key parameters include:
- Solvent choice : Ethanol ensures solubility of intermediates while minimizing side reactions.
- Temperature control : Prolonged heating at 80°C facilitates cyclization to form the imidazo[1,2-a]pyridine core.
- Workup : Post-reaction cooling and precipitation in ice-cold water yield a pale yellow solid with ~54% yield .
Data Table :
| Step | Reagents/Conditions | Yield | Purity (LC-MS) |
|---|---|---|---|
| Cyclization | Ethanol, 80°C, 3h | 54% | >95% |
| Reduction | Zn, THF/MeOH, RT | 68% | >90% |
Q. What spectroscopic techniques are critical for characterizing 8-Bromo-2-(2-fluorophenyl)imidazo[1,2-a]pyridine?
Methodological Answer:
- ¹H/¹³C-NMR : Confirms regiochemistry via aromatic proton splitting patterns (e.g., δ 9.06 ppm for H-3) and carbon environments (e.g., δ 163.7 ppm for C=O) .
- FT-IR : Identifies functional groups (e.g., nitro group at 1343 cm⁻¹, bromo stretch at 709 cm⁻¹) .
- LC-MS : Validates molecular weight (m/z 337.9 for [M+H]⁺) and detects impurities .
Q. How can purification protocols be optimized for this compound?
Answer :
- Recrystallization : Use ethanol/water mixtures to remove unreacted starting materials.
- Column Chromatography : Employ silica gel with ethyl acetate/hexane (1:3) for intermediates.
- HPLC : For high-purity applications (e.g., biological assays), reverse-phase C18 columns with acetonitrile/water gradients are effective .
Advanced Research Questions
Q. How does the electronic nature of the 2-fluorophenyl group influence the compound’s reactivity in cross-coupling reactions?
Methodological Answer : The fluorine atom acts as an electron-withdrawing group, activating the bromine at the 8-position for Suzuki-Miyaura couplings. Computational studies (DFT) suggest:
- Electrophilicity : Enhanced Br leaving-group ability due to fluorine’s inductive effect.
- Steric Effects : The ortho-fluorine minimally hinders Pd catalyst access.
Experimental validation involves coupling with aryl boronic acids (e.g., phenylboronic acid) under Pd(PPh₃)₄ catalysis in DMF at 100°C .
Q. What strategies resolve contradictions in reported biological activity data for imidazo[1,2-a]pyridine derivatives?
Answer :
- Dose-Response Analysis : Test compound activity across a broad concentration range (nM–µM) to identify false negatives.
- Off-Target Profiling : Use kinase/GPCR panels to rule out non-specific binding.
- Structural Analog Comparison : Compare with 6-bromo-2-(3,4-dichlorophenyl) analogs (e.g., antimicrobial IC₅₀ discrepancies) to isolate substituent effects .
Q. How can computational modeling predict the binding mode of this compound to kinase targets?
Methodological Answer :
- Docking Studies : Use AutoDock Vina with crystal structures of kinases (e.g., CDK2) to predict binding poses.
- MD Simulations : Run 100 ns trajectories in GROMACS to assess stability of predicted interactions (e.g., H-bonding with Glu81, hydrophobic contacts with Leu83).
- Pharmacophore Mapping : Align with known inhibitors (e.g., alpidem) to validate critical moieties .
Q. What are the challenges in scaling up microwave-assisted synthesis for this compound?
Answer :
- Heat Distribution : Unlike small-scale vessels, large batches require optimized microwave cavity design to prevent hotspots.
- Yield Optimization : Scale-up of microwave reactions (e.g., 6-bromo-2-(3,4-dichlorophenyl) analogs) often reduces yields by 10–15% due to uneven irradiation .
Mitigation Strategies : - Use continuous-flow reactors for uniform energy transfer.
- Pre-mix reagents to minimize side reactions during scaling.
Data Contradiction Analysis
Q. Why do brominated imidazo[1,2-a]pyridines exhibit variable solubility in polar solvents?
Answer : Contradictory reports stem from:
- Crystallinity : Highly crystalline batches (via slow evaporation) have lower DMSO solubility than amorphous forms.
- Counterion Effects : HCl salts (e.g., 8-bromo-2-(chloromethyl)imidazo[1,2-a]pyridine hydrochloride) improve aqueous solubility vs. free bases .
Validation Method : - Perform PXRD to assess crystallinity.
- Compare solubility of free base vs. salt forms in PBS (pH 7.4).
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
